molecular formula C17H16O2 B1424766 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 883523-34-0

4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1424766
CAS RN: 883523-34-0
M. Wt: 252.31 g/mol
InChI Key: ZVAGFMNQDNHXMY-UHFFFAOYSA-N
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Description

The compound “4-(Cyclopropylmethoxy)[1,1’-biphenyl]-3-carbaldehyde” is a type of biphenyl derivative. Biphenyls are organic compounds that contain two benzene rings connected by a single bond . They are used in a variety of applications, including as intermediates in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar biphenyl compounds are often synthesized through various organic reactions, including Suzuki coupling, Ullmann reaction, and others .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound would have a biphenyl core with a cyclopropylmethoxy group attached at the 4-position .

Scientific Research Applications

Synthesis and Photophysical Properties

4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde and its derivatives exhibit significant potential in synthetic and applied chemistry. For instance, the synthesis of novel fluorescent aryl-substituted thiophene derivatives has been reported, showcasing the promise of these compounds as functional materials for organic light-emitting diodes. The photophysical properties of these compounds, such as their UV-Vis absorption and photoluminescent spectra, have been investigated, indicating their potential in advanced materials science (Xu & Yu, 2011).

Catalytic Applications and Complex Formation

The chemical utility of carbaldehydes extends to catalysis and complex formation. For instance, isoxazole-3-carbaldehyde oximes derived from 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde have been utilized to form complexes with palladium, which show high catalytic activity in reactions like the Suzuki reaction. This highlights the role of these compounds in facilitating important chemical transformations (Potkin et al., 2014).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde have been synthesized and evaluated for their biological activities. For example, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been studied for their antioxidant and anti-inflammatory properties, demonstrating the therapeutic potential of these compounds (Sudha et al., 2021).

Future Directions

While specific future directions for this compound are not available, research into biphenyl derivatives continues to be an active area of study, with potential applications in pharmaceuticals, materials science, and other fields .

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-11-16-10-15(14-4-2-1-3-5-14)8-9-17(16)19-12-13-6-7-13/h1-5,8-11,13H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGFMNQDNHXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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